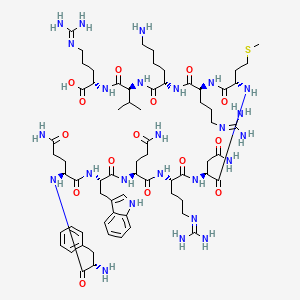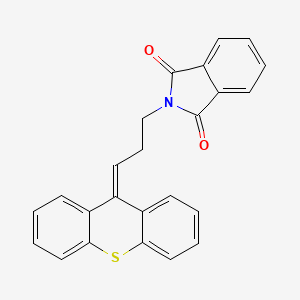![molecular formula C9H15NO2 B12943626 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid CAS No. 119103-11-6](/img/structure/B12943626.png)
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid is a bicyclic compound characterized by a nitrogen atom integrated into its structure. This compound is notable for its unique structural framework, which is common in many biologically significant natural products. The presence of the nitrogen atom in the bicyclic system imparts distinct chemical and biological properties, making it an intriguing subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain the bicyclic framework . Another approach is the radical cyclization method, which has been explored using different reagents such as Cp2TiCl and SmI2 . These methods typically require specific reaction conditions, including controlled temperatures and the presence of catalysts or radical initiators.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reagents can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and natural product analogs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid can be compared with other similar compounds, such as:
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
3-Azabicyclo[3.3.1]nonane: This compound also shares the bicyclic framework but has different functional groups and properties.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains oxygen and sulfur atoms in the bicyclic system, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Propriétés
Numéro CAS |
119103-11-6 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-azabicyclo[3.3.1]nonane-5-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-3-1-5-10(7-9)6-2-4-9/h1-7H2,(H,11,12) |
Clé InChI |
PVPLABKMWLPCSG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN(C1)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


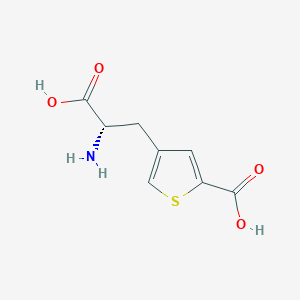

![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)
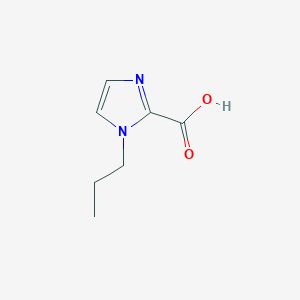
![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)


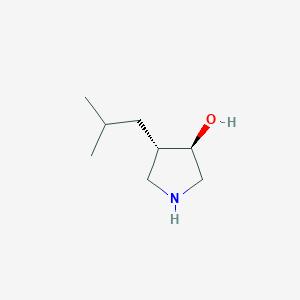
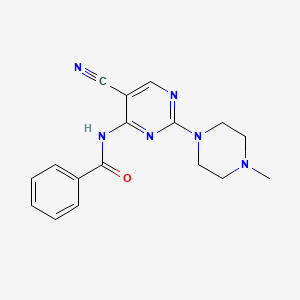
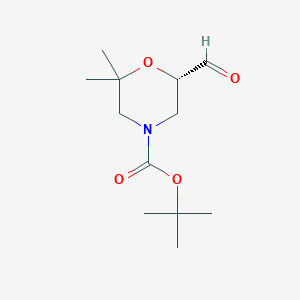

![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
